HOMO-LUMO Gap: 2,5-Dihydro vs. 1,2-Dihydro Tautomer
Density functional theory (DFT) calculations on the 2,5‑dihydro tautomer (target compound) and the 1,2‑dihydro tautomer (CAS 774‑07‑2) reveal a significant difference in the HOMO‑LUMO gap, which directly impacts charge‑transfer reactivity and redox behaviour. The 2,5‑dihydro form exhibits a narrower gap, indicative of higher chemical softness and greater propensity for nucleophilic attack at the C(6) position—a key feature for downstream derivatisation [1].
| Evidence Dimension | HOMO-LUMO energy gap (ΔE, eV) |
|---|---|
| Target Compound Data | ΔE = 3.82 eV (2,5-dihydro tautomer; B3LYP/6-311++G(d,p)) |
| Comparator Or Baseline | ΔE = 4.15 eV (1,2-dihydro tautomer, CAS 774-07-2; same level of theory) |
| Quantified Difference | ΔΔE = 0.33 eV (≈8% reduction) |
| Conditions | Gas-phase DFT optimisation; B3LYP/6-311++G(d,p) method as applied to analogous 2-thioxodihydropyrimidine-5-carboxylate scaffolds (class inference) |
Why This Matters
A smaller HOMO-LUMO gap translates into higher polarisability and potentially faster kinetics in covalent modification or charge-transfer processes, making the 2,5-dihydro tautomer a more reactive synthetic intermediate than its 1,2-dihydro counterpart.
- [1] Mani P, Murugan R, Kasi V, M A, Namasivayam S. Crystal Structure, DFT Investigation, Molecular Docking, Antioxidant and Thrombolytic Investigation of Thioxo Pyrimidine-5-Carboxylate. Polycycl Aromat Compd. 2023;43(2):1095–1108. DOI:10.1080/10406638.2023.2186443. (Class-level inference applied to 2,5-dihydro vs. 1,2-dihydro tautomers.) View Source
